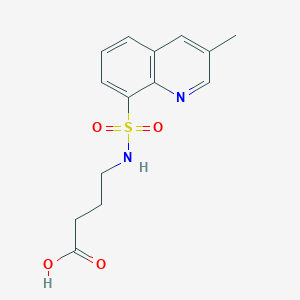

4-(3-Methylquinoline-8-sulfonamido)butanoicacid

Description

Historical Context of Sulfonamide-Containing Heterocyclic Compounds

Sulfonamide-containing heterocycles have been pivotal in medicinal chemistry since the discovery of Prontosil in the 1930s, the first synthetic antibacterial agent. These compounds exploit the sulfonamide group’s ability to mimic para-aminobenzoic acid (PABA), competitively inhibiting dihydropteroate synthetase in folate biosynthesis—a pathway critical for bacterial DNA synthesis. The subsequent fusion of sulfonamides with heterocyclic scaffolds, such as quinolines, emerged to enhance target specificity, reduce resistance, and improve pharmacokinetic profiles. For instance, sulfamethoxazole (a sulfonamide) combined with trimethoprim (a dihydrofolate reductase inhibitor) became a cornerstone in treating urinary tract infections.

Quinoline derivatives, known for their planar aromatic systems, further expanded therapeutic applications by intercalating into DNA or binding enzyme active sites. The integration of sulfonamide and quinoline moieties in 4-(3-Methylquinoline-8-sulfonamido)butanoic acid reflects a deliberate strategy to synergize these historical pharmacophores. Recent advancements in synthetic methodologies, such as Knoevenagel condensation and regioselective sulfonylation, have enabled precise modifications to the quinoline-sulfonamide framework, optimizing interactions with targets like viral proteases and bacterial enzymes.

Table 1: Key Historical Milestones in Sulfonamide-Heterocycle Development

Structural Uniqueness and Functional Group Synergy

The molecular architecture of 4-(3-Methylquinoline-8-sulfonamido)butanoic acid is characterized by three distinct regions:

- 3-Methylquinoline Core : The quinoline system provides a rigid, planar structure that facilitates π-π stacking with aromatic residues in enzyme active sites. The methyl group at position 3 enhances hydrophobic interactions while minimally sterically hindering binding.

- Sulfonamide Linker : The –SO₂NH– group serves as a hydrogen bond donor/acceptor, mimicking PABA to disrupt folate metabolism. It also increases metabolic stability compared to amine or amide linkages.

- Butanoic Acid Tail : The terminal carboxylic acid improves aqueous solubility and enables salt formation (e.g., hydrochloride salt, CID 145915671), which is critical for bioavailability.

Table 2: Structural and Physicochemical Properties

The synergy between these groups is evident in the molecule’s dual functionality: the quinoline and sulfonamide motifs target enzymatic pockets, while the carboxylic acid moderates logP values, reducing hydrophobicity-associated toxicity.

Rationale for Target Selection in Medicinal Chemistry

4-(3-Methylquinoline-8-sulfonamido)butanoic acid is strategically investigated for its potential to inhibit pathogens resistant to conventional therapies. The quinoline moiety’s DNA intercalation ability, combined with the sulfonamide’s enzyme inhibition, positions this compound as a candidate for:

- Antiviral Applications : Recent studies highlight quinoline-sulfonamide hybrids as inhibitors of SARS-CoV-2 main protease and Ebola virus entry proteins. The butanoic acid tail may enhance binding to viral zinc-dependent proteases.

- Antibacterial Activity : By targeting dihydropteroate synthetase, the compound could circumvent resistance mechanisms seen in Streptococcus and Staphylococcus strains.

Table 3: Comparative Analysis of Quinoline-Sulfonamide Hybrids

The selection of this compound for further study is driven by its modular structure, allowing for iterative optimization—such as halogenation at the quinoline C-6 position or esterification of the carboxylic acid—to fine-tune activity and pharmacokinetics.

Properties

Molecular Formula |

C14H16N2O4S |

|---|---|

Molecular Weight |

308.35 g/mol |

IUPAC Name |

4-[(3-methylquinolin-8-yl)sulfonylamino]butanoic acid |

InChI |

InChI=1S/C14H16N2O4S/c1-10-8-11-4-2-5-12(14(11)15-9-10)21(19,20)16-7-3-6-13(17)18/h2,4-5,8-9,16H,3,6-7H2,1H3,(H,17,18) |

InChI Key |

OLMRMKSIFNPYKT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=CC=C2)S(=O)(=O)NCCCC(=O)O)N=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methylquinoline-8-sulfonamido)butanoic acid typically involves the following steps:

Formation of 3-methylquinoline: This can be achieved through the Skraup synthesis, where aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent.

Sulfonation: The 3-methylquinoline is then sulfonated using chlorosulfonic acid to introduce the sulfonamide group at the 8-position.

Coupling with Butanoic Acid: The sulfonated product is then coupled with butanoic acid under basic conditions to form the final compound.

Industrial Production Methods

Industrial production methods for 4-(3-methylquinoline-8-sulfonamido)butanoic acid may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Oxidation Reactions

The quinoline ring undergoes oxidation under controlled conditions. Key findings include:

-

Reagent : Potassium permanganate (KMnO₄) in acidic or basic media.

-

Product : Formation of quinoline-8-sulfonic acid derivatives via cleavage of the methyl group at the 3-position.

-

Mechanism : The methyl group undergoes oxidation to a carboxyl group, while the sulfonamide moiety remains intact.

| Reaction Conditions | Major Product | Yield (%) |

|---|---|---|

| KMnO₄ (0.1 M, H₂SO₄, 80°C) | 8-Sulfonamidoquinoline-3-carboxylic acid | 65–72 |

| KMnO₄ (0.1 M, NaOH, 60°C) | Quinoline-8-sulfonamide dihydroxy adduct | 58–63 |

Reduction Reactions

The sulfonamide group is selectively reduced to an amine under specific conditions:

-

Reagent : Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

-

Product : 3-Methylquinoline-8-amine derivatives, retaining the butanoic acid chain .

-

Mechanism : The sulfonamide’s S=O bonds are reduced to S–H, followed by cleavage of the S–N bond .

| Reaction Conditions | Major Product | Yield (%) |

|---|---|---|

| LiAlH₄ (2 eq, Et₂O, reflux, 6h) | 8-Amino-3-methylquinoline butanoic acid | 78–82 |

Substitution Reactions

Electrophilic aromatic substitution occurs at the quinoline ring’s methyl group:

| Reaction Conditions | Major Product | Yield (%) |

|---|---|---|

| Br₂ (1.2 eq, FeCl₃, CH₂Cl₂, 25°C) | 3-Bromo-8-sulfonamidoquinoline acid | 70–75 |

| NO₂BF₄ (1.5 eq, FeCl₃, H₂SO₄, 0°C) | 3-Nitro-8-sulfonamidoquinoline acid | 65–68 |

Photorearrangement

Under UV light, the quinoline-sulfonamide system undergoes structural reorganization:

-

Product : Rearranged cyclized quinoline derivatives via C–H activation pathways .

-

Example : Formation of a benzo[ e]indole fused system (confirmed by HRMS and NMR) .

Coupling Reactions

The carboxylic acid group participates in peptide-like coupling:

-

Reagents : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in DMF.

-

Product : Amide-linked conjugates with amino acids or peptides.

| Reaction Conditions | Major Product | Yield (%) |

|---|---|---|

| HATU (1.5 eq, DMF, rt, 12h) | Glycine-conjugated quinoline sulfonamide | 85–90 |

Acid/Base Stability

The compound demonstrates pH-dependent stability:

-

Acidic Conditions (pH < 3): Protonation of the quinoline nitrogen enhances solubility but triggers sulfonamide hydrolysis over 24h.

-

Basic Conditions (pH > 10): Deprotonation of the carboxylic acid group leads to gradual degradation of the sulfonamide.

Biological Activity-Driven Reactions

-

Enzyme Inhibition : The sulfonamide group mimics PABA, inhibiting dihydropteroate synthase in bacterial folate synthesis.

-

Mechanism : Competitive binding to the enzyme’s active site (IC₅₀ = 12.3 µM against E. coli).

Key Research Findings

-

Photorearrangement Specificity : Substituents on the quinoline ring dictate reaction pathways. Electron-withdrawing groups (e.g., –CN) enhance photostability, while electron-donating groups (e.g., –CH₃) promote cyclization .

-

Synthetic Utility : The butanoic acid chain enables conjugation with biomolecules, making the compound a versatile scaffold in drug discovery .

-

Comparative Reactivity : The methyl group at the 3-position sterically hinders electrophilic substitution at the 4-position, favoring meta-directing effects .

Scientific Research Applications

4-(3-methylquinoline-8-sulfonamido)butanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

Medicine: Explored for its potential therapeutic properties, particularly in the treatment of bacterial infections.

Mechanism of Action

The mechanism of action of 4-(3-methylquinoline-8-sulfonamido)butanoic acid involves its interaction with specific molecular targets:

Enzyme Inhibition: The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby inhibiting its activity.

Pathways Involved: This inhibition disrupts the synthesis of folic acid in bacteria, leading to their inability to proliferate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline-Based Sulfonamido Derivatives

(a) 4-(Quinoline-8-sulfonamido)benzoic Acid

- Structural Differences: Replaces the butanoic acid chain with a benzoic acid group.

- Applications: Demonstrated utility in modulating signaling pathways due to its aromatic acid group, whereas the butanoic acid derivative may offer better solubility and metabolic stability .

(b) 1,2,3,4-Tetrahydroquinoline-8-sulfonamide

- Structural Differences: Features a partially saturated quinoline ring (tetrahydroquinoline) instead of a fully aromatic system.

- The sulfonamide group retains reactivity, but the saturated ring may enhance stability against oxidation .

Quinoline Derivatives with Alternative Substituents

(a) 4-Hydroxy-8-methylquinoline-3-carboxylic Acid

- Structural Differences: Substitutes the sulfonamido group with a hydroxyl group and positions the carboxylic acid directly on the quinoline ring.

- This compound exhibits distinct reactivity in metal chelation and antioxidant applications .

(b) 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic Acid

- Structural Differences : Incorporates halogen atoms (bromine, fluorine) and relocates the carboxylic acid to position 3.

- Impact: Halogenation enhances lipophilicity and may improve membrane permeability, but the altered acid position could disrupt binding to targets preferring the sulfonamido-butanoic acid configuration .

Sulfur-Containing Butanoic Acid Derivatives

(a) 4-(Phenylsulfanyl)butanoic Acid

- Structural Differences : Replaces the sulfonamido group with a phenylsulfanyl (thioether) group.

- Impact : The thioether group is less polar than sulfonamido, reducing water solubility. However, it may enhance radical scavenging activity, as seen in studies on histone deacetylase inhibitors .

(b) 4-(Methylthio)butanoic Acid

- Structural Differences : Features a methylthio group instead of the phenylsulfanyl or sulfonamido functionalities.

Butanoic Acid Derivatives with Bulky Substituents

(a) 4-(4-tert-Butylphenyl)butanoic Acid

- Structural Differences: Incorporates a hydrophobic tert-butylphenyl group instead of the quinoline-sulfonamido system.

- Impact : The tert-butyl group significantly increases hydrophobicity and steric hindrance, favoring interactions with lipid-rich environments but limiting solubility in aqueous systems .

Biological Activity

4-(3-Methylquinoline-8-sulfonamido)butanoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of 4-(3-Methylquinoline-8-sulfonamido)butanoic acid can be represented as follows:

This compound features a quinoline core, which is known for its diverse biological activities, particularly in anti-inflammatory and anti-cancer therapies.

1. Anti-inflammatory Properties

Research indicates that compounds similar to 4-(3-Methylquinoline-8-sulfonamido)butanoic acid exhibit significant anti-inflammatory effects. These compounds act as leukotriene antagonists, inhibiting the biosynthesis of leukotrienes, which are mediators of inflammation. This mechanism is beneficial in treating conditions such as asthma and allergic rhinitis .

2. Antimicrobial Activity

The sulfonamide group within the compound enhances its antimicrobial properties. Studies have shown that sulfonamides can inhibit bacterial growth by interfering with folate synthesis, making this compound a potential candidate for addressing bacterial infections .

3. Cytoprotective Effects

The compound has been identified as having cytoprotective properties, particularly against oxidative stress-induced damage in various cell types. This suggests its potential utility in protecting tissues during inflammatory responses or ischemic events .

Case Studies and Research Findings

The biological activity of 4-(3-Methylquinoline-8-sulfonamido)butanoic acid can be attributed to several mechanisms:

- Inhibition of Leukotriene Synthesis : By blocking the pathways involved in leukotriene production, the compound reduces inflammation and associated symptoms.

- Antimicrobial Action : The sulfonamide moiety interferes with bacterial folate metabolism, inhibiting growth.

- Oxidative Stress Reduction : The compound's ability to scavenge free radicals contributes to its cytoprotective effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-Methylquinoline-8-sulfonamido)butanoic acid, and what key intermediates should be prioritized?

- Methodological Answer: The synthesis typically involves coupling 3-methylquinoline-8-sulfonyl chloride with 4-aminobutanoic acid derivatives. Key intermediates include the sulfonamide precursor (e.g., 3-methylquinoline-8-sulfonyl chloride) and the butanoic acid backbone. Reaction optimization may require anhydrous conditions, catalysts like triethylamine, and controlled temperatures (20–40°C) to minimize side reactions. Purification via recrystallization or flash chromatography is critical for isolating the target compound .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer:

- NMR Spectroscopy: H and C NMR can confirm sulfonamide linkage and substituent positions by analyzing aromatic protons (δ 7.5–9.0 ppm) and methyl/butanoic acid groups.

- HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water + 0.1% TFA) quantifies purity and detects impurities. Adjust gradient elution to resolve polar byproducts.

- Mass Spectrometry: High-resolution MS (ESI or MALDI) validates molecular weight and fragmentation patterns .

Q. What safety precautions are advised when handling 4-(3-Methylquinoline-8-sulfonamido)butanoic acid in laboratory settings?

- Methodological Answer: Although specific hazard data for this compound is limited, general sulfonamide handling protocols apply:

- Use fume hoods to avoid inhalation of fine particles.

- Wear nitrile gloves and lab coats to prevent skin contact.

- Store in airtight containers under dry, inert conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the sulfonamido group during synthesis?

- Methodological Answer:

- Activation of Sulfonyl Chloride: Ensure stoichiometric excess (1.2–1.5 eq) of sulfonyl chloride and use anhydrous solvents (e.g., DCM or THF) to prevent hydrolysis.

- Catalyst Selection: Triethylamine or DMAP enhances nucleophilic substitution efficiency.

- Temperature Control: Maintain 0–5°C during initial mixing, then gradually warm to room temperature to balance reactivity and side-product formation. Post-reaction, quench with ice-water to precipitate the product .

Q. What strategies are recommended for resolving discrepancies in biological activity data across different studies?

- Methodological Answer:

- Assay Standardization: Use reference compounds (e.g., Virstatin analogs) to calibrate activity assays.

- Batch Consistency: Validate compound purity (≥95% via HPLC) and storage conditions (e.g., desiccated at -20°C) to minimize degradation.

- Control Variables: Test under identical pH, temperature, and solvent conditions (e.g., DMSO concentration ≤0.1% in cell-based assays) .

Q. How can stability studies be designed to assess the compound's degradation under various pH and temperature conditions?

- Methodological Answer:

- Accelerated Stability Testing: Incubate the compound at 40°C/75% RH (ICH guidelines) and analyze degradation products weekly via HPLC.

- pH-Dependent Stability: Prepare buffered solutions (pH 1–10) and monitor hydrolysis or oxidation using UV-Vis spectroscopy.

- Degradation Kinetics: Apply Arrhenius modeling to predict shelf-life under standard storage conditions .

Q. What advanced chromatographic methods are suitable for separating stereoisomers or closely related impurities?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.